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molecular formula C8H9FN2O2 B8722712 N-(2-Fluoro-5-methoxyphenyl)urea CAS No. 674336-49-3

N-(2-Fluoro-5-methoxyphenyl)urea

Cat. No. B8722712
M. Wt: 184.17 g/mol
InChI Key: LFEARJGNVPGNHR-UHFFFAOYSA-N
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Patent
US07429598B2

Procedure details

To a stirred solution of 2-fluoro-5-methoxyaniline (35.15 g, 249 mmol) in acetic acid (99 mL) and water (177 mL) at 35° C. was added potassium cyanate (40 g, 0.49 mol) in water (170 mL) over 20 minutes under N2. The mixture was stirred at 40° C. for 20 min and at 18 to 20° C. for 2 h, and then quenched into water (500 mL). The crude product was filtered, washed with water (1.2 L), heptane (50 mL) and slurred in a mixture of tert-butylmethylether (100 mL) and ethyl acetate (5 mL) for 5 minutes at ambient temperature. The product was filtered, washed with tert-butylmethylether (30 mL) and dried in vacuo at 40° C. to give N-(2-Fluoro-5-methoxyphenyl)urea (31.75 g, 69%) as a light-brown solid.
Quantity
35.15 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
solvent
Reaction Step One
Name
Quantity
177 mL
Type
solvent
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:3]=1[NH2:4].[O-:11][C:12]#[N:13].[K+]>C(O)(=O)C.O>[F:1][C:2]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:3]=1[NH:4][C:12]([NH2:13])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
35.15 g
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)OC
Name
potassium cyanate
Quantity
40 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
99 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
177 mL
Type
solvent
Smiles
O
Name
Quantity
170 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
19 (± 1) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 20 min and at 18 to 20° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched into water (500 mL)
FILTRATION
Type
FILTRATION
Details
The crude product was filtered
WASH
Type
WASH
Details
washed with water (1.2 L), heptane (50 mL)
ADDITION
Type
ADDITION
Details
slurred in a mixture of tert-butylmethylether (100 mL) and ethyl acetate (5 mL) for 5 minutes at ambient temperature
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with tert-butylmethylether (30 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)OC)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 31.75 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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